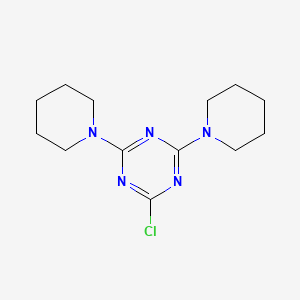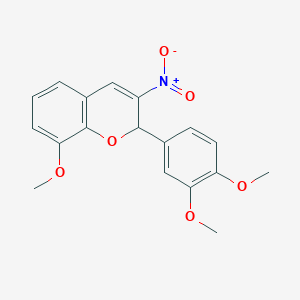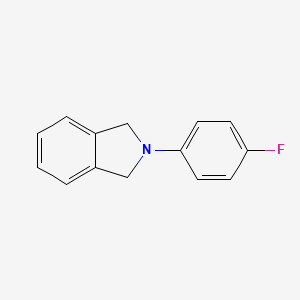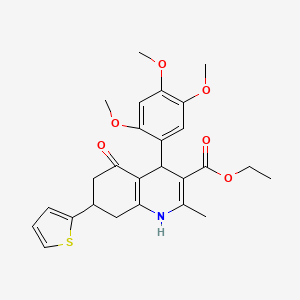![molecular formula C28H37N7O3 B11084120 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11084120.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-DIMETHOXYPHENETHYL)-N-[4-[4-(4-METHOXYPHENYL)PIPERAZINO]-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]AMINE is a complex organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique structural features.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIMETHOXYPHENETHYL)-N-[4-[4-(4-METHOXYPHENYL)PIPERAZINO]-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]AMINE typically involves multi-step organic reactions. The process may start with the preparation of the triazine core, followed by the introduction of the piperazine and phenethylamine moieties. Common reagents used in these reactions include triazine precursors, piperazine derivatives, and phenethylamine derivatives. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(3,4-DIMETHOXYPHENETHYL)-N-[4-[4-(4-METHOXYPHENYL)PIPERAZINO]-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]AMINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of N-(3,4-DIMETHOXYPHENETHYL)-N-[4-[4-(4-METHOXYPHENYL)PIPERAZINO]-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]AMINE likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- **N-(3,4-DIMETHOXYPHENETHYL)-N-[4-[4-(4-METHOXYPHENYL)PIPERAZINO]-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]AMINE
- **N-(3,4-DIMETHOXYPHENETHYL)-N-[4-[4-(4-METHOXYPHENYL)PIPERAZINO]-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]AMINE
Uniqueness
The uniqueness of N-(3,4-DIMETHOXYPHENETHYL)-N-[4-[4-(4-METHOXYPHENYL)PIPERAZINO]-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]AMINE lies in its specific structural features, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C28H37N7O3 |
|---|---|
Peso molecular |
519.6 g/mol |
Nombre IUPAC |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C28H37N7O3/c1-36-23-9-7-22(8-10-23)33-16-18-35(19-17-33)28-31-26(30-27(32-28)34-14-4-5-15-34)29-13-12-21-6-11-24(37-2)25(20-21)38-3/h6-11,20H,4-5,12-19H2,1-3H3,(H,29,30,31,32) |
Clave InChI |
AWTUURQQUOCLJL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NC(=NC(=N3)N4CCCC4)NCCC5=CC(=C(C=C5)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(3-Methoxy-phenyl)-2-oxo-ethylidene]-1,2,3,6,7,11b-hexahydro-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B11084048.png)


![2-(3',3'-dimethyl-6-nitrospiro[chromene-2,2'-indol]-1'(3'H)-yl)-N-methylacetamide](/img/structure/B11084058.png)
![Methyl 4-ethyl-2-({1,1,1,3,3,3-hexafluoro-2-[(3-phenylpropanoyl)amino]propan-2-yl}amino)-5-methylthiophene-3-carboxylate](/img/structure/B11084061.png)

![8-[(2E)-1-(3-bromobenzyl)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11084085.png)
![N-[(1E)-1-(5-methylfuran-2-yl)-3-({4-[(4-nitrophenyl)sulfanyl]phenyl}amino)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11084092.png)
![N-(3-Chlorophenyl)-3-[(2,3,3,3-tetrafluoro-2-methoxypropanoyl)amino]benzamide](/img/structure/B11084093.png)

![Ethyl 4-[3-(3,4-dimethoxybenzyl)-4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl]benzoate](/img/structure/B11084097.png)
![2-{3-nitro-5-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-1H-1,2,4-triazol-1-yl}acetamide](/img/structure/B11084108.png)
![N-(2-methoxyphenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide](/img/structure/B11084112.png)

